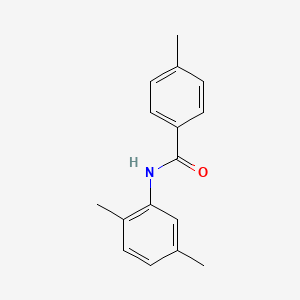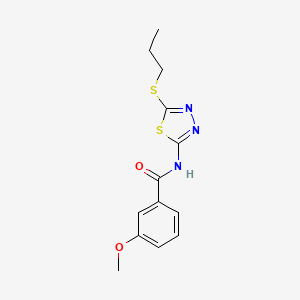
3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of benzamide with potential biological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives with biological activities. For instance, the first paper discusses a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives synthesized for anticancer evaluation . These compounds, which share a thiadiazole scaffold and benzamide groups, have shown promising anticancer activity in vitro against several human cancer cell lines .
Synthesis Analysis
The synthesis of benzamide derivatives, as described in the first paper, involves a facile, solvent-free method under microwave irradiation . This approach is likely to be applicable to the synthesis of this compound, considering the structural similarities. The synthesized compounds were confirmed using various analytical techniques such as IR, NMR, mass spectral study, and elemental analysis .
Molecular Structure Analysis
Although the second paper does not discuss the exact compound , it provides valuable information on the molecular structure analysis of a related benzamide derivative . The compound in the second paper was analyzed using X-ray single crystal diffraction, IR spectroscopy, and DFT calculations, indicating that such methods are suitable for determining the molecular structure of benzamide derivatives . These techniques could be used to analyze the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be assessed through theoretical calculations, as demonstrated in the second paper . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans were investigated to estimate the chemical reactivity of the molecule . Similar computational approaches could be applied to this compound to predict its reactivity.
Physical and Chemical Properties Analysis
The first paper provides insights into the ADMET properties of the synthesized benzamide derivatives, suggesting good oral drug-like behavior . The second paper discusses the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties calculated using DFT . These properties are crucial for understanding the physical and chemical behavior of the compounds and could be similarly analyzed for this compound.
科学的研究の応用
Photodynamic Therapy Application
The compound, though not directly mentioned, falls within a broader category of benzamide derivatives and thiadiazole compounds which have been investigated for their photophysical and photochemical properties. For instance, zinc phthalocyanine derivatives substituted with benzamide groups have shown remarkable potential as Type II photosensitizers in photodynamic therapy, primarily due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for the treatment of cancer, suggesting that related compounds like 3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide may also have applicability in this area (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Benzamide derivatives have been synthesized and evaluated for their efficacy as antimicrobials. Certain compounds, including those with thiadiazole groups, demonstrated significant antibacterial and antifungal activities. This suggests that compounds like this compound could be effective in combating microbial infections (Priya et al., 2006).
Antihyperglycemic Applications
Another area of application for benzamide derivatives, particularly those with a thiadiazole structure, is in the treatment of diabetes mellitus. A study on 3-substituted benzylthiazolidine-2,4-diones, which share structural similarities with this compound, identified compounds with significant antidiabetic properties, suggesting potential use as antihyperglycemic agents (Nomura et al., 1999).
Nematocidal Activity
Recent studies have also explored the nematocidal activities of 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, revealing compounds with significant activity against Bursaphelenchus xylophilus. This indicates that similar compounds, including this compound, could be potential candidates for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).
作用機序
将来の方向性
The development of new effective cancer therapies is a major challenge to medicinal chemists . The discovery and development of new chemical structures, such as “3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide”, that can act as more effective and reliable anticancer agents is a strong demand . Therefore, future research may focus on further exploring the potential of this compound and similar structures in cancer therapy .
特性
IUPAC Name |
3-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-3-7-19-13-16-15-12(20-13)14-11(17)9-5-4-6-10(8-9)18-2/h4-6,8H,3,7H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTYSTKTWITXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

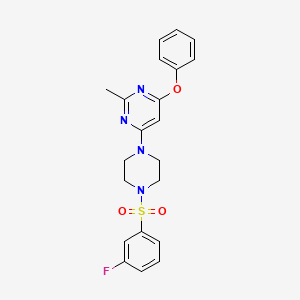
![2-[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2502761.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(benzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2502762.png)

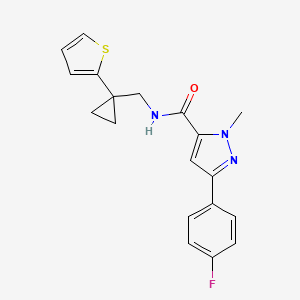
![Ethyl 5-(2-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2502768.png)
![4-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamido)butanoic acid](/img/structure/B2502772.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2502773.png)
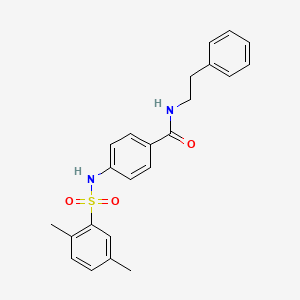
![Methyl 3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2502776.png)
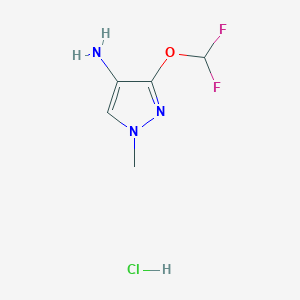
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)
![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)
